Product packaging for Lobucavir(Cat. No.:CAS No. 126062-18-8)

Lobucavir

Katalognummer: B1674995
CAS-Nummer: 126062-18-8
Molekulargewicht: 265.27 g/mol
InChI-Schlüssel: GWFOVSGRNGAGDL-FSDSQADBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Trajectory of Cyclobutyl Nucleoside Analogs in Antiviral Drug Discovery

The exploration of nucleoside analogs with modifications to the sugar moiety has been a significant theme in antiviral drug discovery nih.govnih.gov. Early efforts involved modifications at various positions of the sugar ring or its replacement with acyclic or carbocyclic structures nih.govnih.govrsc.org. Cyclobutyl nucleoside analogs, characterized by a four-membered carbon ring in place of the typical furanose sugar, represent a distinct structural class within this field. The development of such analogs was driven by the potential to create compounds with altered pharmacokinetic profiles, improved cellular uptake, or enhanced selectivity for viral polymerases over host enzymes nih.gov. While acyclic nucleoside phosphonates like Cidofovir represent another important class of sugar-modified antivirals annualreviews.org, cyclobutyl analogs like Lobucavir explored alternative structural deviations to achieve antiviral activity.

Overview of this compound's Role as an Investigational Antiviral Agent

This compound, also known by previous designations such as BMS-180194 and Cyclobut-G, is a cyclobutyl analog of guanine (B1146940) that has been investigated for its broad-spectrum antiviral activity wikipedia.orgthebodypro.combiosynth.com. Research into this compound demonstrated its inhibitory effects against a range of viruses, including herpesviruses, hepatitis B virus (HBV) and other hepadnaviruses, HIV/AIDS, and human cytomegalovirus (HCMV) wikipedia.orgthebodypro.combiosynth.comontosight.ainih.govresearchgate.net. This broad activity profile positioned this compound as a promising candidate for treating various viral infections, leading to its advancement into clinical trials as an investigational new drug wikipedia.orgdrugbank.com. Its status as an investigational agent highlights the research efforts undertaken to evaluate its potential therapeutic utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O3 B1674995 Lobucavir CAS No. 126062-18-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of the Molecular Mechanisms of Lobucavir S Antiviral Action

Intracellular Bioactivation and Phosphorylation Pathways of Lobucavir

This compound, as a nucleoside analog, must undergo intracellular phosphorylation to yield its active triphosphate metabolite. This bioactivation is a critical step for its antiviral activity. wikipedia.orgmdpi.com

Enzymatic Conversion to this compound Triphosphate in Infected Cells

Upon entering the cell, this compound is converted to its triphosphate form through a series of phosphorylation steps catalyzed by intracellular enzymes. wikipedia.orgnih.gov This conversion is essential for this compound to exert its inhibitory effects on viral DNA synthesis. The triphosphate form, this compound-TP, is the active antiviral metabolite. wikipedia.orgnih.gov Studies have shown that this conversion occurs in mammalian cells. nih.gov

Differential Phosphorylation Dynamics in Infected versus Uninfected Cells

Research indicates that this compound is phosphorylated intracellularly in both infected and uninfected cells. nih.govnih.gov However, studies involving human cytomegalovirus (HCMV) have shown that the levels of phosphorylated this compound metabolites are two to threefold higher in infected cells compared to uninfected cells. nih.govnih.gov This suggests that while cellular enzymes are capable of phosphorylating this compound, the metabolic environment or specific factors within infected cells may enhance this process.

Identification of Key Intracellular Enzymes Facilitating this compound Phosphorylation

The phosphorylation of nucleoside analogs like this compound is generally carried out by cellular kinases. mdpi.comresearchgate.net While specific cellular enzymes directly responsible for the complete phosphorylation of this compound to its triphosphate have not been exhaustively detailed in the provided information, it is understood that cellular enzymes are involved in this crucial bioactivation pathway. wikipedia.orgnih.gov In the case of herpes simplex virus (HSV), this compound was previously shown to be phosphorylated by the HSV thymidine (B127349) kinase. nih.govresearchgate.net However, its phosphorylation in HCMV-infected cells can occur even in the absence of viral factors, including the UL97 protein kinase, which is known to be involved in the phosphorylation of other antiviral drugs like ganciclovir (B1264). nih.govnih.gov This suggests the involvement of host cellular kinases in this compound's phosphorylation.

Inhibition of Viral Polymerase Function by this compound Triphosphate

This compound-TP exerts its antiviral effect by interfering with the function of viral DNA polymerases, the enzymes responsible for replicating the viral genome. wikipedia.orgnih.gov

Characterization of Interference with Viral DNA Polymerase Activity

This compound-TP is a potent inhibitor of hepadnaviral polymerases, including those from HBV, WHV, and duck hepatitis B virus (DHBV). nih.govasm.org In vitro studies have demonstrated that this compound-TP inhibits these polymerases comparably to or superior to other nucleoside triphosphates tested. nih.govasm.org It effectively blocks the distinct phases of hepadnaviral replication, including priming, reverse transcription, and DNA-dependent DNA synthesis. nih.govasm.org For HCMV, this compound triphosphate has been shown to be a potent inhibitor of the viral DNA polymerase with a reported Ki of 5 nM. nih.govresearchgate.net Kinetic studies have revealed that this compound-TP acts as a competitive inhibitor of HBV and WHV polymerases with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govasm.org This competitive inhibition suggests that this compound-TP binds to the viral polymerase with high affinity, competing with the natural nucleotide for incorporation into the growing DNA chain. nih.govasm.org

Here is a summary of inhibitory data:

Virus PolymeraseInhibitorInhibition TypeKi or IC50Reference
HBV PolThis compound-TPCompetitive vs. dGTPHigh affinity binding nih.govasm.org
WHV PolThis compound-TPCompetitive vs. dGTPHigh affinity binding nih.govasm.org
DHBV PolThis compound-TPInhibitionComparable to HBV/WHV nih.govasm.org
HCMV DNA PolymeraseThis compound-TPCompetitive vs. dGTP~5 nM nih.govresearchgate.net

Mechanism as a Non-Obligate Chain Terminator in Viral DNA Synthesis

This compound-TP functions as a non-obligate chain terminator of viral DNA synthesis. wikipedia.orgnih.govnih.gov Unlike obligate chain terminators that lack a 3'-hydroxyl group necessary for the addition of subsequent nucleotides, this compound possesses a hydroxyl group equivalent to the 3'-hydroxyl group of guanosine (B1672433). nih.govoup.comnih.gov Despite this, its incorporation into the growing viral DNA chain leads to the stalling of the polymerase. wikipedia.orgnih.gov Endogenous sequencing reactions have suggested that this compound-TP incorporation can lead to chain termination characteristically two to three residues downstream from the incorporation site of a natural dG. nih.gov This mechanism is thought to involve the incorporated this compound-TP causing a structural distortion that hinders the polymerase's optimal interaction with the 3' end of the nascent DNA chain, thus preventing further elongation. wikipedia.orgnih.gov This distinguishes it from classical chain terminators and classifies it as a structural or non-obligate chain terminator. wikipedia.orgnih.govnih.gov

Inhibition of Hepadnaviral Primer Synthesis, Reverse Transcription, and DNA-Dependent DNA Polymerization

Hepadnaviral replication involves a unique process mediated by the viral polymerase, which possesses multiple enzymatic activities including protein priming, reverse transcription (RNA-dependent DNA synthesis), and DNA-dependent DNA synthesis oup.comnih.govresearchgate.net. This compound, following intracellular conversion to its triphosphate form (this compound-TP), has been shown to inhibit all three of these crucial steps in the hepadnaviral replication cycle wikipedia.orgnih.govnih.gov.

The hepadnavirus polymerase initiates DNA synthesis through a protein-priming mechanism. This involves the polymerase binding to a specific RNA structure (epsilon) on the pregenomic RNA and using itself as a primer to synthesize a short DNA oligomer oup.comresearchgate.net. Studies have indicated that this compound-TP is a potent inhibitor of this protein priming reaction in hepadnaviruses like HBV and duck hepatitis B virus (DHBV) nih.govnih.gov.

Following primer synthesis, the polymerase performs reverse transcription, synthesizing the negative-strand DNA using the pregenomic RNA as a template nih.govresearchgate.net. This compound-TP effectively inhibits this RNA-dependent DNA synthesis. Subsequently, the polymerase synthesizes the positive-strand DNA using the newly synthesized negative-strand DNA as a template (DNA-dependent DNA polymerization), a step also inhibited by this compound-TP wikipedia.orgnih.govnih.gov.

This compound is considered a non-obligate chain terminator. Unlike traditional chain terminators that lack a 3'-OH group and immediately halt DNA elongation upon incorporation, this compound is thought to cause a conformational change in the polymerase after its incorporation, leading to stalling of DNA synthesis typically two to three nucleotides downstream wikipedia.orgnih.govnih.gov. This mechanism of delayed chain termination contributes to its inhibitory effect on both reverse transcription and DNA-dependent DNA polymerization wikipedia.orgnih.govnih.gov.

Comparative Biochemical Kinetics of Polymerase Inhibition Across Diverse Viral Targets

Biochemical studies have investigated the inhibitory potency and kinetics of this compound-TP against polymerases from various viruses. This compound-TP acts as a competitive inhibitor with respect to the natural substrate, deoxyguanosine triphosphate (dGTP), for hepadnaviral polymerases nih.govnih.gov. This indicates that this compound-TP competes with dGTP for binding to the active site of the viral polymerase.

Studies comparing the inhibitory activity of this compound-TP against HBV, WHV, and DHBV polymerases have shown comparable potency nih.govnih.gov. Furthermore, this compound-TP has been found to be a potent inhibitor of HCMV DNA polymerase, with a reported inhibition constant (Ki) of 5 nM nih.govnih.govresearchgate.net. This potency is comparable to or even greater than that of other known antiviral nucleoside triphosphates against their respective viral polymerases researchgate.net.

Comparative studies evaluating this compound-TP alongside other nucleoside analog triphosphates against hepadnaviral polymerases have indicated that this compound-TP is among the more potent inhibitors tested, effectively blocking all three phases of replication (priming, reverse transcription, and DNA-dependent DNA synthesis) nih.govnih.gov.

The following table summarizes some comparative kinetic data for this compound-TP inhibition of viral polymerases:

Viral Polymerase TargetInhibition Type (vs. dGTP)Ki (nM)Reference
HBV PolymeraseCompetitiveNot specified, high affinity nih.govnih.gov
WHV PolymeraseCompetitiveNot specified, high affinity nih.govnih.gov
DHBV PolymeraseNot specifiedNot specified nih.govnih.gov
HCMV DNA PolymeraseCompetitive5 nih.govnih.govresearchgate.net

Molecular Modeling and Structural Insights into this compound-Polymerase Interactions

Molecular modeling and structural studies provide insights into how this compound interacts with viral polymerases at the molecular level. While direct high-resolution structural data of this compound-TP bound to hepadnaviral polymerases is limited, homology models of HBV polymerase, often based on known structures of retroviral reverse transcriptases like HIV-1 RT, have been used to understand the potential binding modes of nucleoside analogs nih.govsemanticscholar.orgresearchgate.netresearchgate.net.

These models suggest that this compound-TP binds to the active site of the viral polymerase, competing with the natural substrate dGTP nih.govnih.govnih.govresearchgate.net. The cyclobutyl ring structure of this compound, which replaces the furanose sugar found in natural deoxyguanosine, plays a role in its interaction with the enzyme wikipedia.orgresearchgate.net.

Molecular modeling studies have also been utilized to investigate the mechanisms of resistance to nucleoside analogs in HBV polymerase, providing indirect insights into how drugs like this compound might interact. For instance, models have suggested that certain mutations in the HBV polymerase can cause steric hindrance that affects the binding of some nucleoside analogs nih.govresearchgate.net. The observation that lamivudine-resistant HBV mutants, which have mutations causing steric conflict with the sulfur atom in the oxathiolane ring of lamivudine (B182088), remain susceptible to this compound suggests differences in how this compound interacts with the polymerase active site compared to lamivudine nih.govresearchgate.net. These differences are likely related to the distinct chemical structures of the analogs, particularly the cyclobutyl ring of this compound wikipedia.orgresearchgate.net.

The proposed mechanism of non-obligate chain termination, where this compound incorporation leads to polymerase stalling downstream, also implies specific structural interactions that cause a conformational change or disruption of the translocation mechanism after incorporation wikipedia.orgnih.govnih.govmdpi.com. Molecular modeling could potentially elucidate the precise nature of these conformational changes and the residues involved in the stalling phenomenon.

Further detailed structural studies, such as co-crystallization of viral polymerases with this compound-TP or advanced computational modeling techniques, would be necessary to fully resolve the intricate molecular interactions and conformational changes that underpin this compound's inhibitory mechanism.

Comprehensive Analysis of Lobucavir S Antiviral Efficacy Spectrum in Preclinical Models

Efficacy Against Herpesviridae

Preclinical investigations have explored the efficacy of Lobucavir against several key members of the Herpesviridae family, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV) wikipedia.orgnih.gov.

In Vitro Inhibition of Herpes Simplex Virus (HSV) Replication

In vitro studies have shown that this compound inhibits the replication of both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) wikipedia.orgnih.govjmsse.in. Experiments conducted using Vero cells demonstrated that this compound inhibited the replication of HSV-1, specifically the KOS strain, with an IC50 value of 0.05 μM wikipedia.orgnih.govjmsse.in. Against HSV-2, using the G strain in Vero cells, this compound exhibited an IC50 of 0.04 μM wikipedia.orgnih.govjmsse.in. These results indicate potent inhibitory activity against HSV replication at low micromolar concentrations in a cellular setting.

Antiviral Potency Against Human Cytomegalovirus (HCMV) Replication in Cellular Models

This compound has demonstrated notable antiviral potency against Human Cytomegalovirus (HCMV) in various cellular models uni.luwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.org. Studies utilizing human embryonic lung (HEL) cells infected with the Towne strain of HCMV reported a low IC50 value of 0.008 μM for this compound uni.luwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.org. This finding underscores the significant inhibitory effect of this compound on HCMV replication in vitro.

Activity against Varicella-Zoster Virus (VZV)

Activity against Varicella-Zoster Virus (VZV) has also been reported for this compound nih.govnih.gov. This compound has been shown to inhibit VZV replication with an IC50 value of 0.04 μM nih.govnih.gov. This suggests potential efficacy against VZV, the causative agent of chickenpox and shingles.

Table 1: In Vitro Antiviral Activity of this compound Against Herpesviridae

Virus StrainCell TypeIC50 (μM)Source
HSV-1 (KOS)Vero0.05 wikipedia.orgnih.govjmsse.in
HSV-2 (G)Vero0.04 wikipedia.orgnih.govjmsse.in
HCMV (Towne)Human Embryonic Lung (HEL)0.008 uni.luwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.org
VZVNot specified in snippets0.04 nih.govnih.gov

Efficacy Against Hepadnaviridae

This compound has also shown efficacy against viruses belonging to the Hepadnaviridae family, specifically Hepatitis B Virus (HBV) and Woodchuck Hepatitis Virus (WHV) nih.govwikipedia.orgnih.govlipidmaps.orgnih.gov.

In Vitro Inhibition of Hepatitis B Virus (HBV) Replication in Cultured Cells

Potent inhibition of Hepatitis B Virus (HBV) replication has been observed with this compound in cultured cells nih.govwikipedia.orgnih.govlipidmaps.org. In the 2.2.15 cell line, a widely used model for studying HBV replication, this compound demonstrated a very low IC50 value of 0.001 μM nih.govwikipedia.orgnih.govlipidmaps.org. This indicates high potency against HBV replication in vitro.

In Vivo Antiviral Activity against Woodchuck Hepatitis Virus (WHV)

The efficacy of this compound was further investigated in vivo using the woodchuck model of Hepatitis B, which involves infection with the Woodchuck Hepatitis Virus (WHV) nih.govnih.gov. Treatment with this compound led to significant reductions in WHV viremia, indicating a decrease in the amount of virus circulating in the blood nih.govnih.gov. Additionally, studies reported reductions in the levels of WHV DNA in the liver tissue of treated woodchucks nih.gov. These findings from a relevant animal model support the potential antiviral activity of this compound against hepadnaviruses in a living system.

Table 2: Antiviral Activity of this compound Against Hepadnaviridae

VirusModelAssessmentFindingsSource
HBV2.2.15 cells (in vitro)IC50 (μM)0.001 nih.govwikipedia.orgnih.govlipidmaps.org
WHVWoodchucks (in vivo)Viremia (virus in blood)Significant reductions nih.govnih.gov
WHVWoodchucks (in vivo)Liver WHV DNA levelsReductions nih.gov

Studies on Duck Hepatitis B Virus (DHBV) Polymerase Inhibition

Research has investigated the inhibitory effects of this compound triphosphate (this compound-TP) on hepadnavirus polymerases, including that of the duck hepatitis B virus (DHBV). Studies have shown that this compound-TP is a potent inhibitor of DHBV polymerase in vitro. nih.govresearchgate.netnih.gov

Data from in vitro polymerase assays indicate that this compound-TP inhibits DHBV polymerase comparably to BMS-200475-TP, another guanosine (B1672433) analog triphosphate. nih.govresearchgate.netnih.gov Both analogs were found to be superior to other nucleoside triphosphates tested in inhibiting DHBV polymerase activity. nih.govresearchgate.netnih.gov

This compound-TP effectively blocks the three distinct phases of hepadnaviral replication: priming, reverse transcription, and DNA-dependent DNA synthesis. nih.govresearchgate.netnih.gov Specifically, the DHBV polymerase priming reaction, which involves the synthesis of a short DNA oligomer by copying an RNA motif, was found to be very sensitive to inhibition by this compound-TP. nih.gov

The mechanism of inhibition by this compound-TP against DHBV polymerase appears to involve competitive inhibition with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). nih.govresearchgate.netnih.gov Endogenous sequencing reactions suggest that this compound-TP acts as a nonobligate chain terminator, causing the polymerase to stall typically two to three nucleotides downstream of its incorporation site. nih.govresearchgate.netnih.gov

While this compound-TP shows potent in vitro activity against DHBV polymerase, the observed modest potency of this compound in some cell-based systems, such as 2.2.15 liver cells, may be attributed to poor intracellular phosphorylation in vivo. nih.govresearchgate.netnih.gov

Research on Activity Against Human Immunodeficiency Virus (HIV)

This compound has also been investigated for its activity against Human Immunodeficiency Virus (HIV). wikipedia.orgfabad.org.trjci.org Preclinical studies have indicated that this compound exhibits antiviral activity against HIV in cell culture systems. wikipedia.orgfabad.org.trjci.org

This compound is a nucleoside analog that interferes with viral DNA synthesis, which is a key step in the replication cycle of retroviruses like HIV. wikipedia.orgontosight.ai Similar to its action against hepadnaviruses, this compound must be phosphorylated to its triphosphate form within infected cells to exert its antiviral effects against HIV. wikipedia.org

Studies have explored the inhibitory effects of this compound on HIV replication in cell-based assays. wikipedia.orgfabad.org.trjci.org While specific detailed data on HIV polymerase inhibition or EC50 values solely for this compound against HIV in preclinical models were not extensively detailed in the provided search results, its broad-spectrum activity and mechanism as a viral DNA polymerase inhibitor support its reported activity against HIV in preclinical settings. wikipedia.orgfabad.org.trjci.org

Methodological Approaches for Preclinical Antiviral Efficacy Assessment

Preclinical assessment of antiviral efficacy for compounds like this compound involves a combination of in vitro and in vivo methodologies to evaluate their activity against target viruses and understand their mechanisms of action. oup.comntnu.no

Cell Culture Systems for Viral Replication Inhibition Assays

Cell culture systems are fundamental tools for the initial screening and characterization of antiviral compounds. oup.comntnu.no These systems allow researchers to assess the ability of a compound to inhibit viral replication in a controlled environment. oup.comntnu.no

For viruses like HBV and DHBV, specific cell lines that support viral replication are utilized. For instance, the HepG2.2.15 cell line, a human hepatoma cell line stably transfected with HBV DNA, has been used to evaluate the effect of antiviral drugs against HBV. jci.orgjci.org Transient transfection of full-length viral DNA into human hepatoma cells, such as HuH-7 cells, is another approach used to study the effect of antiviral agents on viral DNA synthesis. jci.orgjci.org

In these assays, cells are infected with the target virus or contain replicating viral genomes, and the compound (e.g., this compound) is added at various concentrations. Viral replication is then measured by quantifying viral DNA, RNA, or protein levels using techniques such as Southern blot hybridization, PCR, or other appropriate assays. jci.orgjci.org The concentration of the compound that inhibits viral replication by a certain percentage (e.g., 50% or 90%) is determined, providing an in vitro measure of its potency (e.g., EC50 or EC90).

For assessing polymerase inhibition directly, cell-free in vitro polymerase assays are employed. nih.govresearchgate.netnih.gov These assays use purified or partially purified viral polymerase and a template to measure the incorporation of nucleotides in the presence of the inhibitory compound and natural substrates. nih.govresearchgate.netnih.gov This allows for the determination of the mechanism of inhibition (e.g., competitive) and binding affinities (e.g., Ki values). nih.govresearchgate.netnih.gov

Establishment and Validation of Animal Models for In Vivo Antiviral Efficacy

For hepatitis B research, woodchucks chronically infected with woodchuck hepatitis virus (WHV) have been utilized as a model for studying HBV antiviral agents due to the similarities between WHV and HBV. nih.govnih.gov Studies in WHV-carrier woodchucks have been used to evaluate the efficacy of this compound in reducing viremia. nih.gov Viral load in these models is typically measured by quantifying viral genomic DNA in serum or by assessing hepadnaviral endogenous polymerase activity (EPA). nih.gov

The establishment and validation of animal models involve ensuring that the model accurately reflects key aspects of the human disease, including viral replication patterns, pathogenesis, and response to antiviral interventions. oup.comntnu.nocreative-diagnostics.com This often requires characterizing the course of infection in the animal model and demonstrating that the model is susceptible to infection by the target virus or a closely related virus. ntnu.nocreative-diagnostics.com

Animal models allow for the evaluation of a compound's impact on viral replication within tissues and organs, as well as its effect on systemic viral load. ntnu.nocreative-diagnostics.com They also provide insights into the pharmacokinetics and pharmacodynamics of the drug in a living system, although information obtained from non-human models may not always directly translate to human responses. ntnu.no

Analysis of Viral Resistance Mechanisms to Lobucavir

Mechanisms of Resistance in Human Cytomegalovirus (HCMV)

Resistance to antiviral drugs in HCMV primarily involves mutations in two viral genes: UL97, which encodes a protein kinase responsible for phosphorylating several antiviral drugs including ganciclovir (B1264), and UL54, which encodes the viral DNA polymerase. nih.govasm.org

Sensitivity Profiles of Ganciclovir-Resistant HCMV Strains to Lobucavir

Ganciclovir (GCV) resistance in HCMV is frequently associated with mutations in the UL97 protein kinase, which impair the phosphorylation of GCV, thus reducing its activation to the triphosphate form. nih.govasm.org Research indicates that GCV-resistant HCMV isolates with deficient GCV phosphorylation due to mutations in the UL97 gene remain sensitive to this compound. nih.govasm.orgresearchgate.net This suggests that the mechanism of resistance to GCV conferred by UL97 mutations does not extend to this compound, implying different activation pathways or interactions with the viral polymerase. nih.govresearchgate.net

Mechanisms of Resistance in Hepatitis B Virus (HBV)

Resistance to nucleoside analogs in HBV is commonly linked to mutations in the viral polymerase gene, particularly within the YMDD motif. nih.govnih.govnih.gov

Susceptibility of Lamivudine-Resistant HBV Mutants to this compound

Lamivudine (B182088) (3TC) is a nucleoside analog widely used for HBV treatment, and resistance often arises due to mutations in the YMDD motif of the HBV polymerase. nih.govnih.govjci.org Studies have demonstrated that lamivudine-resistant HBV mutants, including those with mutations in the YMDD motif such as M552I and M552V, as well as the L528M/M552V double mutant, retain susceptibility to this compound. nih.govnih.govjci.orgasm.orgresearchgate.net This indicates a lack of cross-resistance between lamivudine and this compound in these common resistant strains. nih.govnih.govjci.org While higher doses of this compound might be required for complete suppression compared to wild-type virus, lamivudine-resistant mutants are generally susceptible. nih.govjci.org

Effects of YMDD Motif Mutations on this compound's Inhibitory Constants

Mutations within the YMDD motif, particularly M552I and M552V, are the predominant cause of lamivudine resistance in HBV. researchgate.netnih.govasm.org These mutations lead to an increased inhibitory constant (Ki) for lamivudine triphosphate, reflecting a decreased affinity of the mutated polymerase for the drug. nih.govresearchgate.netnih.govasm.org In contrast, studies evaluating the effects of YMDD mutations (Met552Ile/Val) and the Leu528Met mutation on the binding of this compound triphosphate to HBV polymerase have shown only a modest increase in the inhibition constants (Ki) for this compound triphosphate, typically less than 3.1-fold compared to the wild-type enzyme. nih.govasm.orgresearchgate.net This suggests that these mutations have a less significant impact on the binding of this compound triphosphate compared to lamivudine triphosphate.

The following table summarizes the effect of YMDD mutations on the inhibitory constants of lamivudine and this compound triphosphates:

MutationFold Increase in Ki (Lamivudine Triphosphate)Fold Increase in Ki (this compound Triphosphate)
Met552Ile/Val8- to 30-fold researchgate.netnih.govasm.org< 3.1-fold nih.govasm.orgresearchgate.net
Leu528MetModest effect nih.govasm.orgresearchgate.netModest effect nih.govasm.orgresearchgate.net
L528M/M552VResistant phenotype nih.govnih.govjci.orgSusceptible nih.govnih.govjci.org

Structural Basis of Resistance in HBV Polymerase Mutants through Molecular Modeling

Molecular modeling studies of the HBV polymerase, often based on homology with retroviral reverse transcriptase structures, have provided insights into the structural basis of resistance conferred by YMDD mutations. nih.govasm.orgresearchgate.netoup.comresearchgate.net These models suggest that steric hindrance between the β-branched side chains of the mutant amino acids (Isoleucine or Valine) at position 552 in the YMDD motif and the sulfur atom in the oxathiolane ring of lamivudine is a key factor in lamivudine resistance. nih.govasm.orgresearchgate.netoup.com This steric conflict is proposed to account for the reduced binding affinity of lamivudine triphosphate to the mutated polymerase. nih.govasm.orgresearchgate.net

In contrast, this compound, which is a guanine (B1146940) analog with a cyclobutyl ring structure rather than an oxathiolane ring, is less affected by these specific steric clashes. wikipedia.orgnih.govasm.orgresearchgate.net The structural differences between this compound triphosphate and lamivudine triphosphate at the site of interaction with the mutated YMDD motif likely explain the preserved susceptibility of lamivudine-resistant HBV strains to this compound. nih.govasm.orgresearchgate.net The Leu528Met mutation, which is also located near the active site, appears to have a less direct effect, potentially influencing the conformation of the deoxynucleoside triphosphate binding pocket. nih.govresearchgate.net Molecular modeling supports the idea that nucleotide analogs with different structural features, such as the cyclobutyl ring of this compound, may retain activity against lamivudine-resistant mutants. nih.govasm.orgresearchgate.net

General Principles of Antiviral Drug Resistance Evolution in the Context of Nucleoside Analogs

The evolution of antiviral drug resistance is a significant challenge in the treatment of viral infections. Viruses, especially RNA viruses and retroviruses like HIV due to their high mutation rates and lack of proofreading activity in their polymerases, can rapidly develop mutations that confer reduced susceptibility to antiviral agents. mdpi.comtandfonline.comwikipedia.orgpnas.orgasm.org Nucleoside analogs, including this compound, exert selective pressure on viral polymerases, driving the emergence of resistant strains. azolifesciences.com

General principles of antiviral drug resistance evolution in the context of nucleoside analogs primarily involve alterations in the viral polymerase that affect the binding, incorporation, or removal of the phosphorylated drug. Two major mechanisms of resistance to nucleoside reverse transcriptase inhibitors (NRTIs), a class of nucleoside analogs, have been well-characterized: discrimination and excision. immunopaedia.org.zatandfonline.comwikipedia.orgnih.gov

Discrimination Pathway: This mechanism involves mutations in the viral polymerase that reduce the enzyme's affinity for the nucleoside analog triphosphate while retaining its ability to recognize and incorporate the natural dNTP substrate. immunopaedia.org.zatandfonline.comnih.gov This diminished binding of the drug leads to decreased incorporation into the viral DNA chain. nih.gov Examples of mutations associated with this mechanism in HIV reverse transcriptase include K65R, L74V, Q151M, and M184V. immunopaedia.org.zanih.gov

Excision Pathway: This mechanism, also known as pyrophosphorolysis, involves mutations that enhance the removal of the incorporated nucleoside analog from the 3'-terminus of the growing viral DNA chain. immunopaedia.org.zatandfonline.comwikipedia.orgnih.gov In this process, the viral polymerase uses pyrophosphate (PPi) to cleave the phosphodiester bond, releasing the incorporated drug monophosphate and allowing natural nucleotide incorporation to continue. tandfonline.comwikipedia.org This "primer unblocking" effectively reverses the chain termination caused by the nucleoside analog. nih.gov

In addition to these primary mechanisms, other factors contribute to the development of resistance to nucleoside analogs. These include the viral mutation rate, the fitness cost associated with resistance mutations, the viral population size, the genetic barrier to resistance (the number of mutations required), and the drug concentration at the site of replication. tandfonline.com The accumulation of multiple mutations can lead to higher levels of resistance and, in some cases, cross-resistance to other nucleoside analogs. nih.govasm.org

While specific detailed research findings on this compound resistance mechanisms in various viruses are not extensively detailed in the provided search results, studies on other nucleoside analogs provide a framework for understanding potential resistance pathways. For instance, resistance to ganciclovir (GCV), another nucleoside analog used against HCMV, is often associated with mutations in the viral UL97 protein kinase, which is involved in GCV phosphorylation, or in the viral DNA polymerase (UL54). asm.orgscirp.orgclinicalgate.comclinicalpub.com Interestingly, some GCV-resistant HCMV isolates with UL97 mutations remained sensitive to this compound, suggesting different phosphorylation pathways or polymerase interactions. nih.govresearchgate.netnih.gov

Studies on HBV resistance to lamivudine (3TC), a nucleoside analog, have identified mutations in the YMDD motif of the HBV polymerase as a primary mechanism of resistance. scirp.orgoup.com These mutations, such as M204V/I, can affect the polymerase's interaction with the drug. oup.com Research has indicated that lamivudine-resistant HBV mutants showed decreased susceptibility to this compound in vitro, although this compound still demonstrated inhibitory effects against these mutants. nih.gov This suggests that while cross-resistance can occur, the specific resistance profile can vary depending on the drug and the specific mutations.

The development of resistance highlights the need for continuous monitoring of viral genotypes during antiviral therapy and the potential benefit of combination therapies to increase the genetic barrier to resistance. tandfonline.comscirp.orgoup.com

Mechanism of Resistance (Nucleoside Analogs)DescriptionAssociated Viral Polymerase ChangesExamples (from literature on various viruses)
DiscriminationReduced affinity of viral polymerase for the nucleoside analog triphosphate compared to natural dNTPs.Mutations altering the drug binding site or conformation of the polymerase active site.HIV RT: K65R, L74V, Q151M, M184V immunopaedia.org.zanih.gov
Excision (Pyrophosphorolysis)Enhanced removal of the incorporated nucleoside analog from the DNA chain terminus by the viral polymerase.Mutations facilitating the pyrophosphorolytic cleavage of the incorporated drug.HIV RT: Nucleoside-associated mutations (NAMs) tandfonline.com
Altered Phosphorylation (for prodrugs)Mutations in viral or host enzymes responsible for phosphorylating the nucleoside analog to its active form.Mutations in viral kinases (e.g., HSV thymidine (B127349) kinase, HCMV UL97 kinase) or cellular kinases.HCMV: UL97 mutations (for ganciclovir) asm.orgscirp.orgclinicalgate.comclinicalpub.com

Pharmacological Characterization of Lobucavir

Cellular and Subcellular Pharmacokinetics of Lobucavir and its Metabolites

The cellular and subcellular pharmacokinetics of this compound involve its uptake by cells and subsequent metabolic conversion to active phosphorylated species. This process is crucial for its antiviral efficacy, as the parent nucleoside is not the active form.

Intracellular Accumulation and Triphosphate Formation in Infected and Uninfected Cells

This compound undergoes intracellular phosphorylation to its monophosphate, diphosphate, and ultimately, the active triphosphate form (this compound-TP) through the action of intracellular enzymes. This phosphorylation occurs in both virus-infected and uninfected cells. nih.govnih.gov Studies have shown that the levels of phosphorylated this compound metabolites, including the triphosphate, are typically two- to threefold higher in infected cells compared to uninfected cells. nih.govnih.gov For instance, in human cytomegalovirus (HCMV)-infected cells, this compound is phosphorylated intracellularly, and this process can occur even in the absence of viral factors like the UL97 protein kinase. nih.gov In herpes simplex virus (HSV)-infected cells, phosphorylation by the viral thymidine (B127349) kinase was previously demonstrated. nih.gov

Research in HepG2 cells labeled with 5 µM tritiated this compound for 3 days showed that this compound triphosphate reached a concentration of 0.03 pmol/10⁶ cells. nih.govasm.org This highlights the intracellular accumulation and conversion of the parent drug to its active metabolite.

Metabolic Stability and Half-Life of Phosphorylated Metabolites

The metabolic stability of this compound's phosphorylated metabolites, particularly the triphosphate, is a key determinant of its intracellular persistence and antiviral effect. The intracellular half-life of this compound triphosphate has been reported. In HSV-infected WI38 cells, the triphosphate form of this compound demonstrated a half-life of approximately 10 hours. nih.govasm.org This half-life is comparable to that of the triphosphates of other nucleoside analogs developed for HBV treatment, such as lamivudine (B182088). nih.govasm.org

Absorption and Distribution Dynamics in Preclinical Systems

Preclinical studies, particularly in animal models, have provided insights into the absorption and distribution characteristics of this compound following administration.

Regional Intestinal Absorption Profiles in Animal Models and Permeability Studies

The regional intestinal absorption of this compound has been investigated in animal models. An in situ single-pass perfusion technique in rabbit intestine was used to study the absorption of this compound (LBV) in different segments: duodenum, jejunum, and colon. nih.govresearchgate.netresearchgate.net This study revealed significant regional differences in this compound absorption. The absorptive clearance (PeA) of this compound was found to be notably higher in the upper parts of the small intestine, specifically the duodenum and jejunum, compared to ganciclovir (B1264) (DHPG) in the same animals. nih.govresearchgate.net

The mean PeA values for this compound in the duodenum and jejunum were 2.1 ± 0.77 µL/min/cm and 1.7 ± 0.46 µL/min/cm (n=3), respectively. nih.govresearchgate.net These values were 4.8-fold and 3.0-fold higher than those observed for ganciclovir in the corresponding segments. nih.govresearchgate.net However, the study showed a significant decrease in this compound PeA in the colon, measuring 0.47 ± 0.11 µL/min/cm, which was similar to the colonic absorption of ganciclovir. nih.govresearchgate.net Ganciclovir, in contrast to this compound, did not exhibit significant regional differences in absorption across the intestinal segments studied. nih.govresearchgate.net

Intestinal Segment This compound PeA (µL/min/cm) Ganciclovir PeA (µL/min/cm)
Duodenum 2.1 ± 0.77 -
Jejunum 1.7 ± 0.46 -
Colon 0.47 ± 0.11 Similar to this compound in colon

Note: Ganciclovir PeA values for duodenum and jejunum were not explicitly provided in the snippet, only the fold difference compared to this compound. The table reflects the available comparative data.

Computational Modeling for Prediction of Dose-Limited Absorption and Intersubject Variability

Computational modeling has been employed to predict the absorption characteristics of this compound, including dose-limited absorption and intersubject variability. A compartmental absorption and transit model was utilized in conjunction with the in situ rabbit intestinal perfusion data. nih.govresearchgate.net This model allowed for the investigation of the interplay between absorptive clearance and solubility and its impact on absorption. nih.govresearchgate.net

Simulations performed using this model predicted the dose range at which absorption would start to decrease. For this compound (LBV), this phenomenon was predicted to occur at a lower dose (450 mg) compared to ganciclovir (DHPG), for which dose-limited absorption was predicted at 750 mg. nih.govresearchgate.net

Furthermore, the model was used to reproduce the intersubject variability observed in human absorption for both compounds. This was achieved by incorporating variability in both the effective permeability area (PeA) and the small intestinal transit time into the model. nih.govresearchgate.net Variability in the ascending colonic transit time also contributed to the predicted intersubject variability for ganciclovir. nih.govresearchgate.net These findings underscore the value of integrating in situ studies with computational modeling for predicting absorption characteristics and associated variability. nih.govresearchgate.net

Interplay between Absorption Characteristics and Cellular Metabolism

The observed regional differences in intestinal absorption, with higher permeability in the upper small intestine, suggest that the majority of oral this compound absorption would likely occur in these regions. nih.govresearchgate.net Factors influencing transit time through the small intestine could therefore play a role in the extent of absorption.

Once absorbed and distributed, this compound enters cells where it undergoes phosphorylation. The fact that this compound is phosphorylated in both infected and uninfected cells, with higher levels of the active triphosphate in infected cells, is crucial for its targeted antiviral activity. nih.govnih.gov However, some research suggests that the observed modest potency of this compound in certain cell lines might be linked to less efficient phosphorylation in vivo. nih.govasm.orgasm.org This indicates that the rate and extent of intracellular metabolism, particularly the formation of the triphosphate, can be a limiting factor in achieving optimal antiviral concentrations, even if the drug is absorbed.

The prediction of dose-limited absorption for this compound at a relatively lower dose compared to ganciclovir nih.govresearchgate.net suggests that increasing the oral dose beyond a certain point may not proportionally increase systemic exposure, potentially impacting the amount of parent drug available for cellular uptake and phosphorylation.

Toxicological Research and Safety Profile of Lobucavir

Preclinical Toxicological Investigations and Findings

Preclinical toxicology studies aim to establish a correlation between a compound's concentration or dose and its potential for toxicity in animal models. These studies provide essential data for evaluating toxicity, selecting appropriate doses, and understanding toxicological mechanisms xenotech.com.

Assessment of Lobucavir-Induced Carcinogenesis in Long-Term Murine Studies

Long-term oral carcinogenicity studies of this compound were conducted in mice over a period of 104 weeks. Three groups of 60 male and female mice were administered daily oral doses of this compound at 10, 50, and 250 mg/kg for males, and 30, 150, and 750 mg/kg for females. Two control groups, each consisting of 60 male and female mice, were also included medchemexpress.com.

Light microscopy revealed that this compound administration was associated with neoplastic lesions in mice. These included squamous cell neoplasia in the upper digestive tract of both male and female mice, cervical, vaginal, and cutaneous squamous cell neoplasia in females, and Hardarian gland adenomas and adenocarcinomas in male mice medchemexpress.com. These findings suggested that long-term administration of this compound induced neoplasia in mice medchemexpress.com.

Mechanistic Investigations of Proliferative Changes Observed in Animal Models

While the search results specifically mention "this compound-induced proliferative changes in mice" and cite a relevant publication medchemexpress.comwikipedia.org, detailed mechanistic investigations into these changes are not explicitly described within the provided snippets. The studies confirmed the occurrence of these changes in mice medchemexpress.com. The spectrum of tumors observed in this compound-treated mice was noted to resemble that seen after long-term administration of other nucleoside analogues like zidovudine (B1683550) or ganciclovir (B1264) medchemexpress.com.

Comparative Toxicological Analysis with Clinically Approved Antiviral Nucleoside Analogs

This compound is a nucleoside analogue, a class of antiviral drugs used to treat various viral infections, including those caused by herpesviruses, hepatitis B, and HIV medchemexpress.comwikipedia.org. These drugs are known to be associated with toxicities that can limit their therapeutic use, such as anemia, neutropenia, peripheral neuropathy, and myopathy medchemexpress.com. Some nucleoside analogues have also been reported to be carcinogenic in rodents medchemexpress.com.

The long-term murine studies with this compound showed a spectrum of neoplasia that resembled the tumor spectrum observed after long-term administration of zidovudine or ganciclovir, which are clinically approved antiviral nucleoside analogues medchemexpress.com. This suggests a potential for similar carcinogenic risk within this class of drugs.

Clinically approved nucleoside analogues like lamivudine (B182088), adefovir, entecavir (B133710), and tenofovir (B777) are used in the treatment of chronic hepatitis B virus (HBV) infection asm.orgnih.gov. While some early nucleoside analogues had mutagenic properties, limiting their use nih.gov, more recently developed ones like entecavir have undergone extensive preclinical evaluation to assess potential toxicity in various animal species nih.govxiahepublishing.com. Studies on entecavir, for instance, investigated mitochondrial toxicity and DNA polymerase gamma inhibition asm.org. Comparisons of this compound's toxicity profile with these specific clinically approved agents, beyond the observation of similar tumor spectra in rodent carcinogenicity studies with zidovudine and ganciclovir, are not detailed in the provided search results.

Academic Implications of Toxicological Findings on Drug Development Discontinuation

The discovery of increased risk of cancer associated with long-term use of this compound in mice led to the discontinuation of its further development in clinical trials in 1999 wikipedia.org. Despite initially showing positive results in human clinical trials against hepatitis B with minimal adverse effects, the carcinogenic risk identified in the long-term murine studies was a critical factor in halting its progress wikipedia.org.

This decision highlights the significant impact of preclinical toxicological findings, particularly carcinogenicity, on the drug development process. Even though a carcinogenic risk might be present in other approved antiviral drugs like zidovudine and ganciclovir, the manufacturer, Bristol-Myers Squibb, decided to halt this compound's development wikipedia.org. This underscores the stringent safety standards and risk assessment involved in bringing a new drug to market. Preclinical data, including the full toxicologic profile, are essential considerations when determining the safety of initiating human clinical trials fda.gov. Irreversible toxicities observed in animals also suggest the possibility of permanent injury in human participants fda.gov. The toxicological findings in the murine studies with this compound presented a significant safety concern that outweighed the promising early clinical results.

Stereoselective Chemical Synthesis Methodologies for Lobucavir

Development of Asymmetric Synthesis Routes for Lobucavir

The development of asymmetric synthesis routes for this compound has been a key focus to ensure the production of the desired enantiomer with high purity. Practical asymmetric syntheses have been described, often involving the creation of a chiral cyclobutane (B1203170) intermediate which is subsequently coupled with a guanine (B1146940) derivative. researchgate.netacs.orgresearchgate.netacs.org

Strategies for Chiral Cyclobutane Intermediate Generation

Strategies for generating the chiral cyclobutane intermediate, a core structural element of this compound, frequently involve asymmetric cycloaddition reactions. One approach describes the synthesis of a key chiral intermediate, [1S-(1α,2β,3α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester, through an asymmetric [2+2] cycloaddition. researchgate.netacs.orgresearchgate.netacs.org Another strategy involves the diastereoselective [2+2] thermal cycloaddition of dichloroketene (B1203229) with chiral enol ethers to prepare chiral cyclobutanones, which are then utilized in the asymmetric synthesis of this compound. riveralabupr.orgresearchgate.net The use of chiral auxiliaries or catalysts is integral to these asymmetric approaches to control the stereochemistry of the cyclobutane ring formation. researchgate.netacs.orgriveralabupr.orgresearchgate.netnsf.govacs.org

Application of Asymmetric Cycloaddition Reactions in Cyclobutane Formation

Asymmetric [2+2] cycloaddition reactions are a prominent method for constructing the cyclobutane core of this compound. A practical asymmetric synthesis utilizes the diastereoselective [2+2] cycloaddition of dimenthyl fumarate (B1241708) with ketene (B1206846) dimethyl acetal, mediated by a Lewis acid such as diisobutylaluminum chloride (DIBAC). researchgate.netacs.orgresearchgate.netacs.org This cycloaddition furnishes a cyclobutane diester intermediate with controlled stereochemistry. acs.org Another method involves the [2+2] cycloaddition of dichloroketene with chiral enol ethers, providing chiral cyclobutanones after dechlorination. riveralabupr.orgresearchgate.net The stereoselectivity of these cycloaddition reactions is critical for establishing the correct configuration of the cyclobutane ring in this compound. researchgate.netriveralabupr.org

Regioselective N-Alkylation in Guanine Moiety Construction

The final stages of this compound synthesis involve attaching the guanine base to the cyclobutane intermediate through a regioselective N-alkylation. A common strategy involves the regioselective N9-alkylation of a protected guanine derivative, such as the tetra-n-butylammonium salt of 2-amino-6-iodopurine (B107381) or 6-O-benzylguanine, with an activated cyclobutyl intermediate, often a cyclobutyl triflate. researchgate.netacs.orgresearchgate.netacs.org This reaction selectively forms the desired N9 linkage, which is essential for the antiviral activity of this compound. researchgate.netacs.orgresearchgate.netacs.org Regioselectivity in the N-alkylation of guanine derivatives can be a challenge, and specific conditions are employed to favor the N9 product over the N7 isomer. mdpi.com

Exploration of Green Chemistry Principles in this compound Synthetic Pathways

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. ub.eduresearchgate.netnih.gov While specific details on a fully "green" synthesis of this compound are not extensively detailed in the provided snippets, the application of green chemistry principles in the synthesis of antivirals and pharmaceutical intermediates is an active area of research. ub.eduresearchgate.netacs.org Biocatalysis, utilizing enzymes for organic synthesis, is a powerful tool that aligns with green chemistry principles due to its potential for high chemo-, regio-, and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing waste. researchgate.netacs.orguni-graz.at For instance, regioselective enzymatic acylation has been explored in the synthesis of a this compound prodrug intermediate. acs.orguni-graz.atgoogle.com The exploration of alternative, environmentally friendly reaction media, increasing atom economy, and designing less hazardous syntheses are all relevant green chemistry considerations that can be applied to the development of more sustainable this compound synthetic pathways. researchgate.netnih.gov

Structural Biology and Rational Design of Lobucavir and Its Analogs

Structural Characterization of Lobucavir as a Cyclobutyl Guanine (B1146940) Analog

This compound, also known by its chemical name 2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one, is characterized as a cyclobutyl guanine analog wikipedia.orgncats.iouni.lu. Unlike naturally occurring nucleosides which contain a furanose (five-membered sugar) ring, this compound features a four-membered cyclobutyl ring in place of the sugar moiety nih.govmdpi.com. This structural alteration is a key characteristic of carbocyclic nucleoside analogs ontosight.aimdpi.com. This compound resembles the naturally occurring Oxetanocin G, which also possesses a four-membered sugar ring nih.gov.

Unique Structural Features and Stereochemistry Affecting Antiviral Activity

The cyclobutyl ring in this compound provides a rigid scaffold compared to the flexible furanose ring of natural nucleosides nih.gov. This compound's specific stereochemistry is defined as (1R,2R,3S) for the cyclobutyl ring substituted at the 9-position of the guanine base wikipedia.orguni.lu. This specific spatial arrangement of the hydroxymethyl groups and the linkage to the guanine base is crucial for its biological activity ontosight.ai. The presence of two hydroxymethyl groups on the rigid four-membered ring is a structural characteristic derived from the oxetanocin series nih.gov. The biological activity of modified nucleosides like this compound is determined by how closely their structure mimics natural nucleosides, allowing them to compete for binding to viral DNA polymerase and inhibit its activity researchgate.net. The stereochemistry, particularly the orientation and distance between the nucleobase and the 5'-hydroxyl equivalent (one of the hydroxymethyl groups), was considered a key factor for its potent activity during its design nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies of this compound and its derivatives have focused on understanding how modifications to the cyclobutyl moiety and the nucleobase affect antiviral potency and selectivity researchgate.net. These studies are essential for rational drug design, aiming to optimize efficacy and minimize off-target effects.

Impact of Cyclobutyl Moiety and Nucleobase Modifications on Antiviral Activity

The cyclobutyl ring serves as a metabolically stable sugar replacement in this compound mdpi.com. Modifications to this carbocyclic ring, including the position and stereochemistry of substituents like the hydroxymethyl groups, significantly influence the interaction with viral enzymes, particularly viral DNA polymerase researchgate.net. This compound acts as a guanine analog and interferes with viral DNA polymerase after being phosphorylated intracellularly to its triphosphate form wikipedia.org. This triphosphate form competes with the natural substrate, dGTP researchgate.net. Studies have shown that the specific arrangement of the hydroxymethyl groups on the cyclobutyl ring, as seen in this compound, is critical for its recognition and processing by viral kinases and polymerases nih.gov. While the guanine nucleobase is present in this compound, modifications to the nucleobase itself in related analogs can also impact antiviral activity and spectrum mdpi.com.

Exploration of Substituent Effects on Efficacy and Selectivity

Exploration of substituent effects in this compound analogs involves varying the chemical groups attached to the cyclobutyl ring or the guanine base to study their impact on efficacy and selectivity acs.org. These studies aim to identify modifications that enhance antiviral potency against specific viruses, improve pharmacokinetic properties, or reduce potential host cell toxicity researchgate.net. The rigidity of the cyclobutyl ring in this compound, compared to the flexibility of the sugar in natural nucleosides, can influence how the molecule fits into the active site of viral polymerases nih.gov. Subtle changes in substituents can alter the molecule's shape, electronic properties, and interactions with amino acid residues in the enzyme, thereby affecting binding affinity and catalytic activity nih.gov. SAR studies in related carbocyclic nucleosides have shown that even small structural changes can lead to significant differences in antiviral potency and the ability to overcome drug resistance asm.org.

Computational Chemistry Approaches in this compound Analog Design and Optimization

Computational chemistry approaches have played a role in the design and optimization of nucleoside analogs, including those related to this compound asm.orggovinfo.gov. Although computational methods were in their early stages during the initial design of this compound, they have become increasingly valuable tools in modern drug discovery nih.govacs.org. These approaches can include:

Molecular Modeling: Generating 3D models of this compound and its analogs to visualize their structures and potential interactions with target enzymes like viral DNA polymerase asm.org.

Docking Studies: Predicting the binding orientation and affinity of this compound analogs to the active site of viral polymerases asm.org. This helps in understanding the structural basis of activity and guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of a series of analogs with their observed antiviral activity . These models can be used to predict the activity of new, untested compounds.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound analogs in solution and in complex with their targets to gain insights into their conformational flexibility and binding kinetics asm.org.

These computational methods complement experimental SAR studies by providing a molecular-level understanding of drug-target interactions and helping to prioritize the synthesis and testing of the most promising analogs asm.org. During the rational design phase of this compound, physical models were used to mimic the orientation and distance between the nucleobase and the 5'-OH group, a concept now significantly aided by computational tools nih.gov.

Combination Antiviral Therapy Research Involving Lobucavir

Evaluation of Synergistic Antiviral Effects with Co-Administered Agents

Studies have investigated the synergistic potential of Lobucavir when administered alongside other antiviral or immunosuppressive agents. Combining different agents that act at various stages of the viral replication cycle may lead to additive or synergistic effects, potentially allowing for lower doses of individual drugs and minimizing side effects. oup.com

Strategies for Overcoming Viral Resistance through this compound-Based Combination Regimens

Viral resistance is a significant challenge in antiviral therapy, particularly with chronic infections like HBV. oup.comresearchgate.net Combination therapy is a strategy employed to prevent or overcome the emergence of drug-resistant strains by simultaneously targeting the virus with multiple agents that have different mechanisms of action. oup.comviriom.com

Combination with Lamivudine (B182088) for Resistant Hepatitis B Virus

The emergence of lamivudine-resistant HBV, often involving mutations in the YMDD motif of the polymerase gene, is a notable clinical issue. researchgate.netjci.orgnih.gov Studies have indicated that lamivudine-resistant HBV mutants are susceptible to this compound. jci.orgnih.govnih.gov Research suggests that combination therapy with lamivudine and this compound may be a potential approach to prevent the emergence of lamivudine resistance in HBV-infected patients. jci.orgnih.govnih.gov While lamivudine-resistant mutants showed decreased replication with this compound treatment in vitro, higher doses might be required for complete suppression compared to wild-type virus. nih.gov

Data from in vitro studies evaluating the susceptibility of wild-type and lamivudine-resistant HBV mutants to various reverse transcriptase inhibitors, including this compound, have been reported. These studies often utilize techniques like Southern blot hybridization to monitor HBV DNA replication in transfected human hepatoma cells. jci.orgnih.govnih.gov

Enhanced Activity with Immunosuppressive Agents against Herpesviruses

The activity of this compound against herpesviruses, such as herpes simplex virus (HSV) and cytomegalovirus (CMV), has been shown to be potentiated by immunosuppressive agents like mycophenolate mofetil (MMF). researchgate.netnih.govcolab.wsspandidos-publications.com Mycophenolic acid (MPA), the active compound of MMF, is a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase, which leads to a depletion of intracellular (deoxy)guanosine triphosphate [(d)GTP] pools. researchgate.netnih.gov Since this compound triphosphate competes with dGTP for incorporation into viral DNA by the viral DNA polymerase, the depletion of endogenous dGTP pools by MPA or MMF favors the inhibitory action of this compound triphosphate, thereby enhancing its antiviral efficacy against herpesviruses. researchgate.netnih.gov This potentiation has been observed in vitro against HSV-1, HSV-2, thymidine (B127349) kinase-deficient HSV-1, and CMV, with significant decreases in the half-maximal effective concentration (EC50) of this compound when combined with MPA. nih.gov

The following table summarizes representative data on the potentiation of this compound's activity against herpesviruses by MPA:

Virus StrainThis compound EC50 Alone (µg/ml)This compound EC50 with MPA (µg/ml)Fold Decrease in EC50
HSV-1[Data from studies][Data from studies]10- to 100-fold
HSV-2[Data from studies][Data from studies]10- to 100-fold
TK-deficient HSV-1[Data from studies][Data from studies]Up to 1400-fold
CMV[Data from studies][Data from studies]Marked increase (FICmin: 0.24-0.26) nih.gov

Note: Specific EC50 values may vary depending on the experimental conditions and cell lines used in different studies. The "Fold Decrease in EC50" and "Marked increase" indicate the magnitude of potentiation observed.

Pharmacological and Toxicological Interactions in Multi-Drug Regimens

While combination therapies offer potential benefits, they also introduce the possibility of pharmacological and toxicological interactions between co-administered drugs. needhamgastro.comresearchgate.netresearchgate.netviralhepatitisjournal.org Pharmacokinetic interactions can affect the absorption, distribution, metabolism, or excretion of this compound or the co-administered agents, potentially altering their plasma concentrations and efficacy. researchgate.netviralhepatitisjournal.org Pharmacodynamic interactions can influence the drugs' effects at their target sites, potentially leading to enhanced or antagonistic antiviral activity or increased toxicity. researchgate.netviralhepatitisjournal.org

Research into the specific pharmacological and toxicological interactions of this compound in multi-drug regimens is crucial for understanding its potential use in combination therapies, despite the discontinuation of its broader clinical development. Studies have explored potential interactions between this compound and a range of other compounds, noting potential effects on this compound's metabolism or serum concentration when combined with certain agents. drugbank.com

Future Research Directions and Unanswered Questions in Lobucavir Studies

Reconsideration of Lobucavir's Therapeutic Potential in Modern Antiviral Strategies

The discontinuation of this compound was primarily based on preclinical findings in mice, a risk also associated with some currently approved antiviral drugs like zidovudine (B1683550) and ganciclovir (B1264). wikipedia.org This raises questions about whether the observed carcinogenic risk in a specific animal model should definitively preclude further exploration of a compound with demonstrated broad-spectrum antiviral activity in humans, particularly against resistant strains. This compound reached Phase III clinical trials for hepatitis B and herpesvirus and Phase II for cytomegalovirus, indicating a favorable profile in initial human studies. wikipedia.org Notably, this compound has shown activity against ganciclovir-resistant human cytomegalovirus (HCMV) isolates. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.org Studies also indicated that lamivudine-resistant hepatitis B virus (HBV) was susceptible to this compound in vitro, suggesting a potential role in managing resistant HBV infections, possibly in combination therapies. nih.gov The potential for combination therapy involving this compound and lamivudine (B182088) was even suggested as a strategy to prevent the emergence of lamivudine-resistant HBV. nih.gov Re-evaluating the risk-benefit profile in light of modern antiviral needs, the emergence of drug-resistant viral strains, and advanced understanding of species-specific toxicities could warrant a reconsideration of this compound's therapeutic potential.

Application of Advanced "Omics" Technologies to Elucidate Subtle Mechanisms of Action and Toxicity

Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to delve deeper into the complex interactions between viruses, host cells, and antiviral compounds. mims.comnih.govnih.govnih.govuni.lunih.gov Applying these technologies to this compound research could provide a more comprehensive understanding of its subtle mechanisms of action at a molecular level, beyond its known inhibition of viral DNA polymerase. wikipedia.orgwikipedia.org For instance, transcriptomics and proteomics could reveal how this compound affects host gene and protein expression during viral infection, potentially identifying host factors involved in its antiviral activity or cellular response pathways. Metabolomics could offer insights into the metabolic changes induced by this compound in both infected and uninfected cells, helping to elucidate the pathways involved in its activation (phosphorylation) wikipedia.orgwikipedia.orgnih.gov and potentially identifying biomarkers associated with its efficacy or off-target effects. nih.govdaneshyari.comwikidata.org Furthermore, multi-omics integration could provide a holistic view of the biological system's response to this compound, potentially uncovering previously unknown mechanisms related to its antiviral spectrum or the observed toxicity in animal models. uni.luwikidata.org Such detailed molecular insights could inform the development of modified analogs with improved efficacy and reduced toxicity.

Integration of Computational and Experimental Approaches for Next-Generation Analog Development

The development of next-generation antiviral analogs of this compound could significantly benefit from the integration of computational and experimental approaches. Computational methods, including molecular modeling, docking studies, molecular dynamics simulations, and virtual screening, are increasingly vital in modern drug discovery, accelerating the identification and optimization of potential drug candidates. fishersci.sewikipedia.orgnih.govnih.govuni.luuni.lu Given that this compound is a carbocyclic nucleoside analog wikipedia.orguni.lu, computational approaches could be used to design and predict the antiviral activity and potential toxicity of novel this compound analogs by simulating their interactions with viral polymerases and host cellular targets. The successful development of entecavir (B133710), another potent anti-HBV drug, involved structural considerations similar to this compound nih.govuni.lu, highlighting the value of using existing structures as a basis for rational design. High-throughput virtual screening of chemical libraries could identify compounds with structural similarities to this compound or those predicted to bind to the same viral targets but with potentially improved profiles. These computational predictions would then need to be validated through rigorous experimental testing in relevant cell culture and animal models. This integrated approach can significantly streamline the analog development process, leading to compounds with enhanced potency, broader spectrum, or a better safety profile compared to the parent compound.

Exploration of this compound's Activity Against Emerging Viral Pathogens and Pan-Antiviral Concepts

The ongoing emergence of novel viral pathogens and the threat of future pandemics underscore the critical need for broad-spectrum antiviral agents. fishersci.cawikidata.org this compound's documented activity against a range of DNA viruses, including herpesviruses and hepadnaviruses, and its in vitro activity against HIV/AIDS and cytomegalovirus wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org, positions it as a relevant candidate for investigating its activity against emerging viral threats. Exploring this compound's efficacy against newly identified viruses or those with increasing incidence could reveal unexpected therapeutic applications. Furthermore, research into pan-antiviral concepts, which aim to develop drugs effective against multiple viral families, could benefit from studying this compound's mechanism of action and broad-spectrum activity. uni.luwikidata.org Understanding the common host or viral targets that this compound interacts with across different virus types could inform the design of novel pan-antiviral agents. While direct-acting antivirals often have a narrow spectrum, nucleoside inhibitors like this compound have shown promise in exhibiting broader activity. wikidata.org Future research could involve screening this compound against panels of emerging viruses and utilizing its structural features and known mechanisms to design or identify compounds with even wider antiviral coverage.

Q & A

Basic Research Questions

Q. What is the established mechanism of action of Lobucavir against viral DNA replication, and how can this be validated experimentally?

  • Methodological Answer : this compound, a carbocyclic nucleoside analog of deoxyguanosine, is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits viral DNA polymerases . To validate this mechanism:

  • Use in vitro enzymatic assays with purified viral DNA polymerases (e.g., CMV or HBV polymerase) to measure inhibition kinetics (e.g., IC₅₀ values) .
  • Compare incorporation rates of this compound-TP versus natural dGTP using radiolabeled nucleotides or fluorescence-based polymerase elongation assays .
  • Confirm intracellular phosphorylation in infected vs. uninfected cell lines via HPLC or mass spectrometry to assess activation specificity .

Q. What experimental models are appropriate for evaluating this compound’s antiviral efficacy in preclinical studies?

  • Methodological Answer :

  • In vitro : Use human fibroblast cell lines (e.g., MRC-5) infected with CMV or HBV-infected HepG2 cells. Measure viral load reduction via qPCR and plaque reduction assays .
  • In vivo : Immunocompromised murine models (e.g., BALB/c mice with CMV infection) to assess pharmacokinetics (PK) and dose-dependent efficacy. Monitor viral titers in organs (e.g., liver, spleen) and compare with controls .
  • Safety : Evaluate mitochondrial toxicity in primary human hepatocytes or bone marrow progenitor cells to rule off-target effects .

Q. How can researchers address variability in this compound’s pharmacokinetic (PK) profiles across preclinical studies?

  • Methodological Answer :

  • Standardize PK protocols: Administer this compound via oral gavage or intravenous injection in animal models, with timed blood/tissue sampling. Use LC-MS/MS to quantify parent drug and metabolites .
  • Account for species-specific metabolic differences by cross-referencing human hepatocyte data with murine PK studies .
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .

Advanced Research Questions

Q. What structural features of this compound contribute to its broad-spectrum antiviral activity, and how can structure-activity relationship (SAR) studies optimize its selectivity?

  • Methodological Answer :

  • SAR Analysis : Compare this compound’s cyclobutyl "sugar" moiety (unique among nucleoside analogs) with related compounds like Oxetanocin G. Synthesize analogs with modified cyclobutyl rings or nucleobase substitutions and test antiviral activity .
  • Crystallography : Resolve co-crystal structures of this compound-TP bound to viral polymerases (e.g., CMV DNA polymerase) to identify key binding interactions. Use mutagenesis to validate residues critical for inhibition .
  • Computational Modeling : Perform molecular docking and free-energy calculations (e.g., MM-GBSA) to predict binding affinities of analogs .

Q. How can contradictory data on this compound’s efficacy in different viral strains (e.g., CMV vs. HBV) be systematically analyzed?

  • Methodological Answer :

  • Comparative Genomics : Sequence viral polymerase genes from resistant strains to identify mutations (e.g., UL54 in CMV) that confer this compound resistance. Correlate mutations with IC₅₀ shifts in enzymatic assays .
  • Resistance Selection Experiments : Propagate viruses in increasing this compound concentrations. Isolate and characterize resistant mutants via next-gen sequencing .
  • Cross-Resistance Profiling : Test this compound against viruses resistant to other nucleoside analogs (e.g., ganciclovir) to identify shared resistance pathways .

Q. What methodologies are recommended for resolving discrepancies in this compound’s cytotoxicity profiles across cell types?

  • Methodological Answer :

  • Cell-Type-Specific Assays : Compare cytotoxicity in primary cells (e.g., human hepatocytes) vs. immortalized lines (e.g., HEK293) using ATP-based viability assays and mitochondrial stress tests (Seahorse Analyzer) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., oxidative phosphorylation, DNA repair) differentially affected by this compound .
  • Species-Specific Toxicity : Replicate studies in humanized mouse models to bridge preclinical and clinical toxicity data .

Q. How can researchers design robust assays to assess this compound’s impact on host immune responses during viral infection?

  • Methodological Answer :

  • Cytokine Profiling : Use multiplex ELISA or Luminex assays to measure pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in infected tissue cultures treated with this compound .
  • Flow Cytometry : Evaluate immune cell subsets (e.g., CD8+ T cells, NK cells) in murine splenocytes post-treatment to assess immunomodulatory effects .
  • Single-Cell RNA-seq : Profile immune cell activation states in this compound-treated vs. untreated models to identify transcriptomic signatures linked to antiviral efficacy .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in line with the Beilstein Journal’s guidelines (e.g., detailed synthesis, characterization of novel analogs in Supporting Information) .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include demographic variability (e.g., age, sex) in preclinical models .
  • Literature Integration : Cite foundational studies (e.g., Marquez 1996 on carbocyclic nucleosides) and contrast this compound with newer analogs (e.g., entecavir) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.